molecular formula C12H11N3O B255682 2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile

2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile

Cat. No. B255682
M. Wt: 213.23 g/mol
InChI Key: HXCVAQPUQVSJTR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile, also known as DFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.

Mechanism of Action

2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can have both beneficial and detrimental effects. In low doses, this compound can enhance acetylcholine signaling and improve cognitive function. However, in high doses, this compound can cause overstimulation of the nervous system and lead to seizures, respiratory failure, and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. At low doses, this compound can enhance acetylcholine signaling and improve cognitive function. However, at high doses, this compound can cause overstimulation of the nervous system and lead to seizures, respiratory failure, and death. This compound has also been shown to have effects on other neurotransmitter systems, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile has several advantages as a tool for studying the nervous system. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for investigating the role of acetylcholine in various physiological processes. However, this compound also has several limitations. Its toxicity and potential for causing harm to researchers make it a hazardous substance to work with. Additionally, its effects on other neurotransmitter systems can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile. One area of interest is the development of safer and more selective acetylcholinesterase inhibitors for use in research and clinical settings. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as dopamine and serotonin. Finally, there is a need for further research on the long-term effects of this compound exposure on the nervous system and overall health.

Synthesis Methods

The synthesis of 2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile involves the reaction of 2-furylacrolein with dimethylamine and malononitrile. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of temperature and pH. The resulting product is a yellow crystalline solid with a melting point of around 90-92°C.

Scientific Research Applications

2-[3-(Dimethylamino)-1-(2-furyl)-2-propenylidene]malononitrile has been widely used in scientific research as a tool for studying the nervous system. Its ability to inhibit acetylcholinesterase has made it a valuable tool for investigating the role of acetylcholine in various physiological processes. This compound has been used to study the effects of acetylcholine on muscle contraction, memory, and learning, as well as the effects of acetylcholinesterase inhibitors on the nervous system.

properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-[(E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C12H11N3O/c1-15(2)6-5-11(10(8-13)9-14)12-4-3-7-16-12/h3-7H,1-2H3/b6-5+

InChI Key

HXCVAQPUQVSJTR-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)C1=CC=CO1

SMILES

CN(C)C=CC(=C(C#N)C#N)C1=CC=CO1

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)C1=CC=CO1

Origin of Product

United States

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